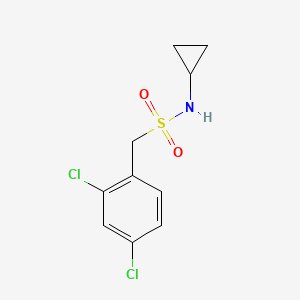

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide

説明

Synthesis Analysis

The synthesis of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide and related compounds has been explored through various chemical pathways. For instance, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has been achieved after systematic research on the structure–reactivity relationship, serving as N-acylation reagents with good chemoselectivity (Kondo et al., 2000). Furthermore, novel 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes have been synthesized, showcasing the compound's involvement in creating complex molecular structures through specific reactions (Nikonova et al., 2018).

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide and its derivatives has been extensively studied, revealing details about bond parameters, torsion angles, and hydrogen bonding. For example, N-(2,4-Dichlorophenyl)methanesulfonamide exhibits a conformation where the N—H bond is nearly syn to the ortho-chloro substituent, with molecules packed into chains through N—H⋯O and N—H⋯Cl hydrogen bonds (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide demonstrate its reactivity and the ability to form complex molecules. The compound's involvement in the synthesis of functionalized cyclopropanes through a highly diastereoselective and enantioselective mode has been documented (Davies et al., 1996). Additionally, photoinduced electron transfer reactions have shown the generation of β-keto radical species, applying to carbon–carbon bond formation (Abe & Oku, 1994).

Physical Properties Analysis

The physical properties of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide, such as isentropic compressibility, internal pressure, solvation number, and free volume, have been evaluated, providing insight into polymer–solvent and polymer–polymer interactions (Karia & Parsania, 2000).

Chemical Properties Analysis

The chemical properties, including the reactivity of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide with various reagents and under different conditions, have been extensively studied. The compound's ability to undergo cyclopropyl–allyl rearrangement and its involvement in stereoselective preparation of trisubstituted olefins highlight its versatile chemical nature (Kananovich et al., 2007).

科学的研究の応用

Molecular Structure Analysis

N-(2,4-Dichlorophenyl)methanesulfonamide's molecular structure was detailed, revealing the conformation of the N—H bond nearly syn to the ortho-chloro substituent. Its geometric parameters align with those in other methanesulfonanilides, except for some differences in bond and torsion angles. The amide H atom's accessibility to a receptor molecule during its biological activity is noted, as it lies on one side of the plane of the benzene ring, facilitating interactions (Gowda, Foro, & Fuess, 2007).

Synthetic Applications

Various studies focus on the synthetic applications of related methanesulfonamide compounds, exploring their roles in chemoselective N-acylation, cyclodehydration of diols, and nucleophilic substitutions, among other reactions. These studies provide insights into how the chemical properties and reactivity of such compounds can be harnessed for the synthesis of complex organic molecules.

- Chemoselective N-Acylation : N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as N-acylation reagents, showcasing good chemoselectivity after systematic research on structure-reactivity relationships (Kondo et al., 2000).

- Cyclodehydration of Diols : The dehydrative cyclization of diols to cyclic ethers via cyclopropenium activation has been explored, demonstrating the synthesis of tetrahydrofurans and tetrahydropyrans in high yield (Kelly & Lambert, 2011).

- Nucleophilic Substitutions : Studies on 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) have been reported, highlighting regioselective nucleophilic substitution reactions (Stolle et al., 1992).

Biochemical Analysis

The analysis of proteins and peptides using 4 N methanesulfonic acid for hydrolysis was described, offering a precise method to determine amino acid composition. This approach provides an advantage for direct application of the neutralized hydrolysate to an ion exchange column (Simpson et al., 1976).

特性

IUPAC Name |

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2S/c11-8-2-1-7(10(12)5-8)6-16(14,15)13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQGBGBDKMITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

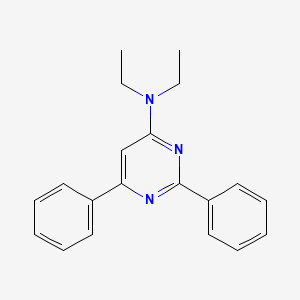

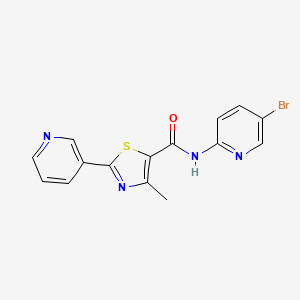

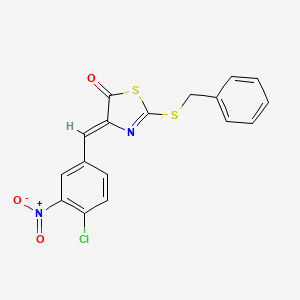

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)

![2-(3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4582485.png)

![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4582490.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole](/img/structure/B4582496.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B4582504.png)

![ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4582510.png)

![4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4582518.png)

![N-[2-(dimethylamino)ethyl]-2-methoxy-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4582532.png)